3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a unique combination of pyridine, triazole, and pyridazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing access to the desired triazolopyridine derivatives at room temperature . The reaction conditions are tolerant to various functional groups, making this method versatile and practical for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as catalysts or ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with similar structural features.
Triazolo[1,5-a]pyrimidine: Shares the triazole ring but differs in the attached pyrimidine ring.
Triazolo[3,4-b][1,3,4]thiadiazine: Contains a triazole ring fused with a thiadiazine ring.
Uniqueness
3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of pyridine, triazole, and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological significance.
Chemical Structure
The molecular formula of the compound is C15H12N4S, and its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Triazole Ring : Utilizing cycloaddition reactions between pyridine derivatives and thio compounds.
- Substitution Reactions : Modifying the pyridine moieties to enhance biological activity.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, including:
Cell Line | IC50 (μM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | |
LoVo (Colon Cancer) | 15.0 | |
SK-OV-3 (Ovarian Cancer) | 12.0 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized below:
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Mycobacterium tuberculosis | 31.25 | |
Staphylococcus aureus | 16.0 | |
Escherichia coli | 32.0 |
These findings suggest potential applications in treating infections caused by resistant strains.
Case Studies
- Cytotoxic Evaluation : A study assessed the cytotoxic effects of the compound on human solid tumor cell lines compared to standard chemotherapeutics like cisplatin and doxorubicin. Results indicated that the compound's cytotoxicity was comparable to these established drugs but with a different mechanism that warrants further investigation into its pharmacodynamics .
- In Vivo Studies : Preliminary in vivo studies using animal models have shown that the compound can significantly reduce tumor size without severe toxicity, indicating a favorable therapeutic index .
Properties
IUPAC Name |
6-pyridin-3-yl-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6S/c1-2-9-18-13(5-1)11-23-16-20-19-15-7-6-14(21-22(15)16)12-4-3-8-17-10-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSCZKYRDIIVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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